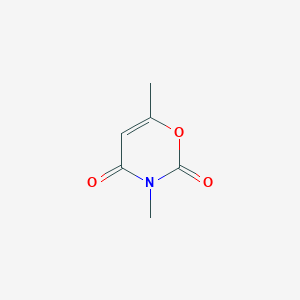![molecular formula C17H18N2O8 B4327634 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene)](/img/structure/B4327634.png)
1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene)
Vue d'ensemble
Description
1,1'-[Propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene), also known as BDN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDN is a member of the nitrobenzene family and is commonly used as a reagent in organic synthesis due to its unique chemical properties. In
Mécanisme D'action
1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) acts as a nucleophile and undergoes substitution reactions with various electrophiles. The unique chemical properties of 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) make it an effective reagent for a wide range of organic reactions. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) can also act as a reducing agent and has been shown to reduce various functional groups, including nitro groups, carbonyl groups, and halogens.
Biochemical and Physiological Effects
1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is relatively non-toxic and has low acute toxicity. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) has also been shown to have low mutagenic and genotoxic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) in lab experiments is its unique chemical properties. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is an effective reagent for a wide range of organic reactions and can be used in the synthesis of various organic compounds. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is also relatively non-toxic and has low acute toxicity. However, one of the limitations of using 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) in lab experiments is its cost. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is a relatively expensive reagent compared to other commonly used reagents.
Orientations Futures
There are several future directions for research on 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene). One potential area of research is the development of new synthetic methods for 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene). Researchers could explore new reaction pathways and catalysts to improve the efficiency and cost-effectiveness of 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) synthesis.
Another area of research is the exploration of 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene)'s potential applications in medicinal chemistry. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) has been shown to have unique chemical properties that could be used in the synthesis of new pharmaceuticals. Researchers could explore the potential of 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) in the synthesis of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 1,1'-[Propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is a chemical compound that has been extensively studied for its potential applications in scientific research. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is commonly used as a reagent in organic synthesis due to its unique chemical properties. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is relatively non-toxic and has low acute toxicity. There are several future directions for research on 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene), including the development of new synthetic methods and the exploration of its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) has been extensively studied for its potential applications in scientific research. One of the primary uses of 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is as a reagent in organic synthesis. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propriétés
IUPAC Name |
2-methoxy-1-[3-(2-methoxy-4-nitrophenoxy)propoxy]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8/c1-24-16-10-12(18(20)21)4-6-14(16)26-8-3-9-27-15-7-5-13(19(22)23)11-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPQYHHYRKFBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[3-(2-methoxy-4-nitrophenoxy)propoxy]-4-nitrobenzene | |
CAS RN |
899374-56-2 | |
| Record name | 2-Methoxy-1-[3-(2-methoxy-4-nitrophenoxy)propoxy]-4-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A67U7PLL4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327562.png)

![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)

![3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide](/img/structure/B4327587.png)
![methyl 4-methoxy-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4327593.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4327603.png)

![2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B4327622.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4327635.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327662.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327669.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327677.png)